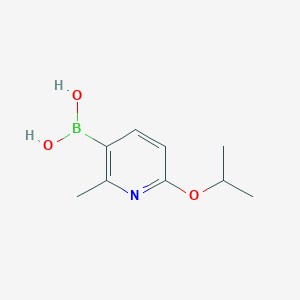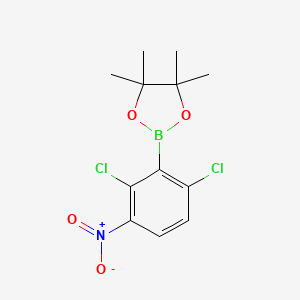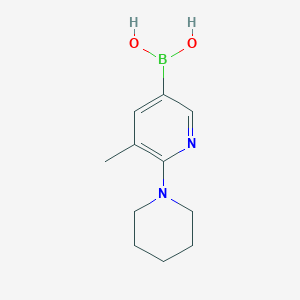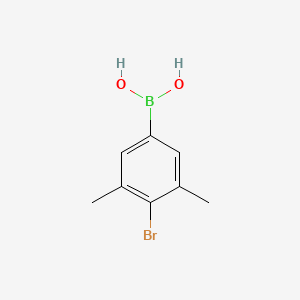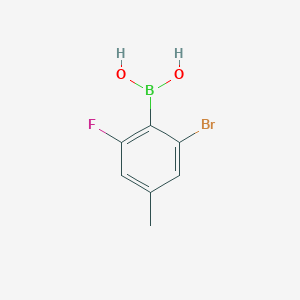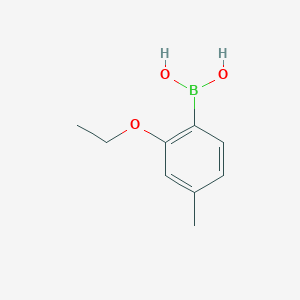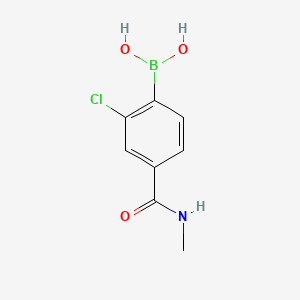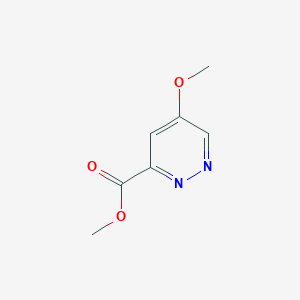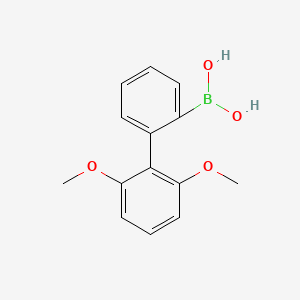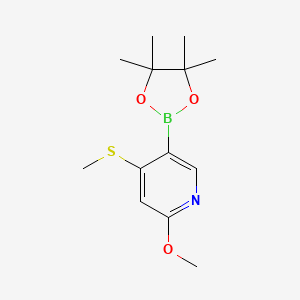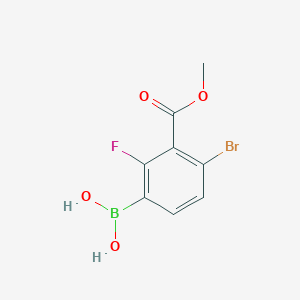
(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid
Descripción general
Descripción
This compound is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It is related to 2-fluoro-4-(methoxycarbonyl)phenylboronic acid and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid , which are stored in a dark, dry place at room temperature .
Synthesis Analysis
The synthesis of similar boronic acids involves the catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound is related to that of 2-fluoro-4-(methoxycarbonyl)phenylboronic acid and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid . The InChI code for these compounds is 1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also be used in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 2-fluoro-4-(methoxycarbonyl)phenylboronic acid and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid . These compounds are stored at room temperature .Aplicaciones Científicas De Investigación
Optical Modulation Applications
Phenyl boronic acids, including derivatives similar to (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, are significant in binding ligands for pendant diols, which are useful for saccharide recognition. They also function in anchoring hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes. This property has been exploited in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating their potential in applications like saccharide sensing and photoluminescence modulation (Mu et al., 2012).
Glucose Sensing Materials
Amino-3-fluorophenyl boronic acids, synthesized from derivatives including 4-bromo-2-fluoroaniline, have been used to construct glucose sensing materials that operate at physiological pH. This application is particularly significant in the medical field for monitoring blood glucose levels (Das et al., 2003).
Fluorescence Quenching Studies
Boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties. This research provides insights into their potential use in analytical chemistry, particularly in the study of molecular interactions and environmental changes affecting fluorescence properties (Geethanjali et al., 2015).
Sugar Binding Interactions
Research has been conducted on the binding interaction of similar boronic acid derivatives with various sugars. This interaction is crucial for applications in biosensing and in the development of materials for selective sugar recognition, highlighting the compound's potential in biotechnology and food industry (Bhavya et al., 2016).
Synthetic Chemistry Applications
Derivatives of phenyl boronic acids are widely used in synthetic chemistry for various reactions, including Suzuki cross-coupling reactions, which are essential for the synthesis of biologically active compounds and organic materials. This highlights their importance in pharmaceuticals and material science (Sutherland et al., 2003).
Specific Reduction of Fructose in Food Matrices
Boronic acids, including derivatives of phenyl boronic acids, have been explored for the specific reduction of fructose in food matrices, an application significant in the food industry for controlling sugar levels in fruit juices and other food products (Pietsch et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, also known as 4-Bromo-3-ethoxycarbonyl-2-fuorophenylboronic acid, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable . Its stability is a key factor in its bioavailability, as it allows the compound to remain intact in the body for a longer period of time . These compounds are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the Suzuki–Miyaura cross-coupling reaction . The compound’s action can also lead to the creation of a variety of functional groups .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . The rate of reaction of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of boronic acids involve the development of new borane reagents and the exploration of new transformations . For instance, the protodeboronation of pinacol boronic esters was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Propiedades
IUPAC Name |
(4-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWXGSGSHHRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C(=O)OC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



